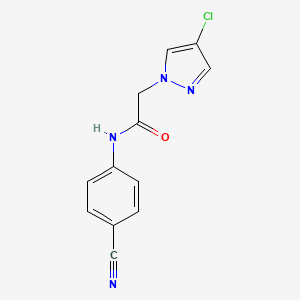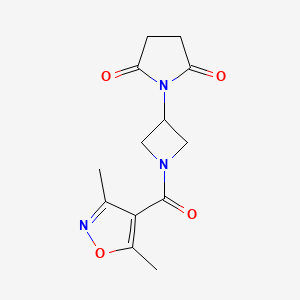
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide, also known as CCPA, is a synthetic compound that is widely used in scientific research due to its unique properties. CCPA belongs to the class of pyrazole derivatives and has a molecular formula of C13H9ClN4O. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide binds selectively to the adenosine A1 receptor and activates a signaling pathway that leads to the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels in cells. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and physiological effects:
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor activation without the interference of other adenosine receptor subtypes. However, one limitation of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental protocols.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide involves the reaction between 4-chloro-1H-pyrazole and 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is widely used in scientific research as a selective adenosine A1 receptor agonist. Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes such as sleep, pain, and inflammation. 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-9(5-14)2-4-11/h1-4,6-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRJSHKWBSAUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)
![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

![N-(3-fluoro-4-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2648584.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2648586.png)
![2-Methylsulfanyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2648588.png)
![(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2648589.png)


![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)

